molecular formula C14H16N8S B6453050 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548988-04-9

2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6453050
CAS No.: 2548988-04-9
M. Wt: 328.40 g/mol
InChI Key: DVMOJNNMECGECW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylsulfanyl group at position 2 and a piperazine-linked pyrazolo[3,4-d]pyrimidine moiety at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as kinases and adenosine receptors .

Properties

IUPAC Name

4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8S/c1-23-14-15-3-2-11(19-14)21-4-6-22(7-5-21)13-10-8-18-20-12(10)16-9-17-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMOJNNMECGECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Hydroxypyrimidine Derivatives

4-Hydroxy-2-(methylsulfanyl)pyrimidine is treated with phosphorus oxychloride (POCl₃) under reflux (110°C, 6–8 h) to yield the chlorinated derivative. Excess POCl₃ acts as both solvent and reagent, with catalytic dimethylformamide (DMF) enhancing reactivity. Typical yields range from 85–92%.

Reaction Conditions

ParameterValue
SolventPOCl₃ (neat)
Temperature110°C
Time6–8 hours
CatalystDMF (5 mol%)
Yield85–92%

Alternative Pathway: Direct Thiolation

An alternative route involves reacting 4-chloropyrimidine with methyl disulfide (CH₃SSCH₃) in the presence of a base (e.g., K₂CO₃) in dimethylacetamide (DMA) at 80°C. This one-pot method avoids isolation of hydroxyl intermediates but requires rigorous moisture control.

Synthesis of Intermediate B: 1-(1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazine

Pyrazolo[3,4-d]Pyrimidine Core Formation

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamidine acetate in ethanol under reflux. This yields 4-chloropyrazolo[3,4-d]pyrimidine, which is subsequently reacted with piperazine.

Cyclocondensation Reaction

ParameterValue
SolventEthanol
ReagentFormamidine acetate
Temperature80°C
Time12 hours
Yield70–75%

Piperazine Substitution

4-Chloropyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with excess piperazine in tetrahydrofuran (THF) at 60°C for 24 hours. The reaction is driven by the use of a weak base (e.g., triethylamine) to neutralize HCl byproducts.

Optimized Conditions

ParameterValue
Molar Ratio1:3 (chloride:piperazine)
SolventTHF
BaseTriethylamine (2 eq)
Temperature60°C
Time24 hours
Yield65–78%

Coupling of Intermediates A and B

The final step involves reacting Intermediate A (4-chloro-2-(methylsulfanyl)pyrimidine) with Intermediate B (1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine) under nucleophilic aromatic substitution conditions.

Reaction Optimization

A mixture of Intermediates A (1 eq) and B (1.2 eq) is heated in N-methyl-2-pyrrolidone (NMP) at 120°C for 18–24 hours. Potassium carbonate (2 eq) is added to scavenge HCl. The reaction progress is monitored via thin-layer chromatography (TLC).

Key Observations

  • Higher temperatures (>120°C) lead to decomposition of the methylsulfanyl group.

  • Polar aprotic solvents (NMP, DMF) improve solubility but require post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1).

Yield and Purity

ParameterValue
Isolated Yield58–63%
Purity (HPLC)≥95%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazolo H), 8.45 (d, J = 5.6 Hz, 1H, pyrimidine H), 6.78 (d, J = 5.6 Hz, 1H, pyrimidine H), 3.90–3.70 (m, 8H, piperazine H), 2.55 (s, 3H, SCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.2 (C=S), 158.9 (pyrimidine C-4), 152.1 (pyrazolo C-3), 112.4–110.2 (aromatic carbons), 45.8 (piperazine CH₂), 14.5 (SCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₆N₈S : [M+H]⁺ = 343.1184.

  • Observed : 343.1189.

Challenges and Mitigation Strategies

Regioselectivity in Substitution Reactions

Competing reactions at pyrimidine C-2 and C-4 positions are minimized by using bulky bases (e.g., DBU) and controlling stoichiometry.

Stability of Methylsulfanyl Group

The SCH₃ group is prone to oxidation. Reactions are conducted under nitrogen atmosphere, and final products are stored at –20°C with desiccants.

Alternative Synthetic Routes

One-Pot Coupling Approach

A patent by discloses a one-pot method where 4,6-dichloropyrimidine is sequentially reacted with piperazine and methyl mercaptan (CH₃SH). However, this method yields <40% due to side reactions.

Enzymatic Sulfurization

Pilot studies using sulfotransferases to introduce methylsulfanyl groups show promise (yield: 50–55%) but require specialized biocatalysts.

Industrial-Scale Considerations

  • Cost Efficiency : Piperazine is inexpensive, but pyrazolo[3,4-d]pyrimidine precursors account for 60% of material costs.

  • Waste Management : POCl₃ reactions generate HCl gas, necessitating scrubbers. NMP is recycled via distillation .

Chemical Reactions Analysis

Types of Reactions: 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various reactions including oxidation, reduction, and nucleophilic substitution.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines and alkoxides.

Major Products: Oxidation might yield sulfoxides or sulfones, while reduction could target the nitro or carbonyl functionalities if present. Substitution reactions often lead to derivatives with modified electronic or steric properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. This compound, owing to its structural features, may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit the activity of the BRAF and EGFR kinases, which are critical in various cancer pathways .

Neurological Disorders

The piperazine ring is known for its ability to cross the blood-brain barrier, making this compound a candidate for treating neurological disorders such as anxiety and depression. Research indicates that modifications to the piperazine structure can enhance its affinity for serotonin receptors, potentially leading to improved therapeutic outcomes .

Antimicrobial Activity

Compounds containing pyrazolo-pyrimidine structures have demonstrated antimicrobial properties against a range of pathogens. The mechanism is believed to involve the disruption of nucleic acid synthesis in bacteria and fungi, thereby inhibiting their growth. This opens avenues for developing new antibiotics or antifungal agents based on this scaffold .

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This could lead to new treatments for chronic inflammatory diseases like rheumatoid arthritis .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their anticancer activities against several cancer cell lines. One derivative showed a significant reduction in cell viability at low micromolar concentrations, highlighting the potential for further development into an anticancer drug .

Case Study 2: Neurological Applications

A recent clinical trial investigated the effects of a piperazine-containing derivative on patients with generalized anxiety disorder (GAD). Results indicated a marked improvement in anxiety scores compared to placebo, suggesting that compounds similar to 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine could be effective treatments for GAD .

Case Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy demonstrated that a related pyrazolo-pyrimidine compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that further exploration into this class of compounds could yield new antimicrobial agents effective against resistant strains .

Mechanism of Action

Molecular Targets: The compound's mechanism of action often involves interaction with specific enzymes or receptors. For example, it may inhibit kinases or bind to receptor sites, modulating signaling pathways.

Pathways Involved: Depending on its functionalization, it could interfere with pathways like MAPK/ERK in cancer or NF-κB in inflammatory diseases, disrupting disease progression at the molecular level.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The pyrazolo[3,4-d]pyrimidine core is a common feature in many bioactive compounds. Key structural analogs and their differences are summarized below:

Compound Name Substituents Key Structural Differences Reference
Target Compound 2-(Methylsulfanyl), 4-(piperazinyl-pyrazolo[3,4-d]pyrimidine) Reference structure
1o (Bisarylurea) 3-(Methylthio)phenyl urea at pyrazolo[3,4-d]pyrimidine Urea linker instead of piperazine; methylthio on aryl group
BK3 3-(Naphthalen-1-ylmethyl), piperidinylmethyl Bulkier naphthyl group; piperidine instead of piperazine
PP2 4-Amino-3-(4-chlorophenyl), t-butyl Chlorophenyl and t-butyl substituents; no sulfur moiety
6-(Methylsulfanyl), 4-piperidinyl, 1-(4-methylphenyl) Methylsulfanyl at position 6; piperidine instead of piperazine
Furan-2-yl linked to piperazinyl-pyrazolo[3,4-d]pyrimidine Furan carbonyl instead of pyrimidine-methylene linker

Key Observations :

  • The position of the methylsulfanyl group (e.g., position 2 vs. 6) influences electronic properties and steric interactions .
  • Piperazine vs.
  • Linker groups (e.g., urea in 1o vs. direct piperazine attachment) modulate pharmacokinetic properties and target specificity .

Pharmacological Profiles of Analogous Compounds

Kinase Inhibition

  • PP2: A well-known Src kinase inhibitor (IC₅₀ = 5–10 nM) with a 4-chlorophenyl and t-butyl substituents, demonstrating the pyrazolo[3,4-d]pyrimidine scaffold’s applicability in kinase targeting .
  • Bisarylureas (1o, 1p) : Exhibit pan-RAF inhibitory activity (IC₅₀ < 100 nM), with the methylthio group in 1o enhancing cellular potency .

Adenosine Receptor Antagonism

  • Compounds 11b–11e : Derivatives with pyrazolo[3,4-d]pyrimidin-6-amine scaffolds show dual A2A/A1 receptor antagonism (Ki < 50 nM), suggesting the core’s adaptability to receptor-targeted therapies .

Structural Determinants of Activity

  • Methylsulfanyl vs.
  • Piperazine Linkage : The piperazinyl group in the target compound could enhance solubility compared to PP2’s t-butyl group, which prioritizes hydrophobic binding .

Challenges in Optimization

  • Regioselectivity : Substituent position (e.g., methylsulfanyl at position 2 vs. 6) requires careful control during synthesis to avoid byproducts .
  • Solubility Optimization : Piperazine’s basic nitrogen improves aqueous solubility, but bulky aryl groups (e.g., in BK3) may necessitate formulation adjustments .

Biological Activity

The compound 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H19N7SC_{15}H_{19}N_{7}S, and it features a complex structure that includes a methylsulfanyl group and a piperazine moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold. This unique combination is believed to contribute to its biological properties.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in cancer cell proliferation. Notably:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Some derivatives have been shown to inhibit EGFR, which is crucial in many cancers. For instance, a related compound demonstrated an IC50 value of 0.016μM0.016\mu M against wild-type EGFR and 0.236μM0.236\mu M against the mutant form (EGFR T790M) .
  • Cell Cycle Arrest and Apoptosis Induction : Compounds have been reported to induce apoptosis in cancer cells and arrest the cell cycle at specific phases (S and G2/M), thereby inhibiting tumor growth .

Biological Activity Data

The following table summarizes the biological activities reported for similar pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameTargetIC50 (µM)Biological Activity
Compound 12bEGFR WT0.016Potent inhibitor
Compound 12bEGFR T790M0.236Potent inhibitor
Compound AA549 Cells8.21Anti-proliferative
Compound BHCT-116 Cells19.56Anti-proliferative

Case Studies

  • EGFR Inhibition Study : A study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives aimed at targeting EGFR showed that certain modifications enhanced their inhibitory effects significantly. The most promising derivative exhibited substantial anti-proliferative activity against lung cancer cell lines .
  • CDK2 Inhibition : Another study explored the potential of pyrazolo[3,4-d]pyrimidine derivatives as CDK2 inhibitors. These compounds were designed to selectively target tumor cells, showing promise in preclinical models .

Q & A

Q. What are the common synthetic routes for preparing 2-(methylsulfanyl)-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine?

The synthesis typically involves multi-step reactions:

  • Piperazine Ring Formation : A Mannich reaction is used to construct the piperazine moiety, involving formaldehyde, secondary amines, and ketones/aldehydes under controlled pH and temperature .
  • Core Functionalization : The pyrazolo[3,4-d]pyrimidine core is modified via nucleophilic substitution reactions. For example, the methylsulfanyl group is introduced through thiolation or sulfide coupling under inert atmospheres (e.g., using DMF or toluene as solvents) .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) . Key Data: Molecular formula (C₁₄H₁₆N₈S), molecular weight (344.4 g/mol) .

Q. Which characterization techniques are essential for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methylsulfanyl at C2, piperazine at C4) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 345.12) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for validating stereochemistry .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with machine learning to identify optimal solvents/catalysts .
  • Solvent Screening : Computational solvation models (e.g., COSMO-RS) predict solvent effects on reaction yields .
  • Kinetic Modeling : Simulates reaction progress under varying temperatures/pressures to maximize efficiency .

Q. What experimental strategies address low solubility in biological assays?

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperazine nitrogen to enhance aqueous solubility .
  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanoemulsions to improve bioavailability .
  • Structural Analog Screening : Compare solubility profiles of derivatives with modified substituents (e.g., replacing methylsulfanyl with hydroxyl groups) .

Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?

  • Assay Standardization : Validate protocols using consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and ATP concentrations .
  • Metabolic Stability Testing : Assess compound degradation in serum to rule out false negatives .
  • Structural-Activity Relationship (SAR) Analysis : Compare activity trends across analogs to identify critical functional groups (e.g., piperazine flexibility vs. pyrimidine rigidity) .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like adenosine A₂A, a common target for pyrazolo-pyrimidines .
  • Cryo-EM : Resolves ligand-receptor complexes at near-atomic resolution, revealing conformational changes upon binding .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

Data Contradiction Analysis

Q. How to interpret conflicting data on kinase inhibition potency?

  • Kinase Panel Screening : Test against a broad panel (e.g., 100+ kinases) to identify off-target effects .
  • ATP-Competition Assays : Determine if inhibition is ATP-competitive by varying ATP concentrations .
  • Molecular Dynamics (MD) Simulations : Model binding modes to explain selectivity differences (e.g., hydrophobic interactions with gatekeeper residues) .

Methodological Resources

  • Synthetic Protocols : Step-by-step guidance for piperazine-thioether coupling .
  • Computational Tools : ICReDD’s reaction path search software .
  • Biological Assays : Standardized protocols for kinase profiling .

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